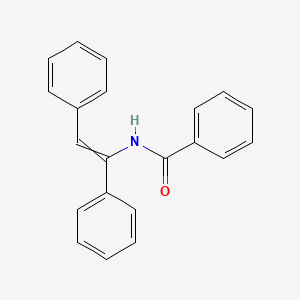

N-(1,2-Diphenylethenyl)benzamide

Description

N-(1,2-Diphenylethenyl)benzamide is a benzamide derivative featuring a diphenylethenyl group attached to the nitrogen atom. Its synthesis involves reacting desoxybenzoinimine (generated from α-chlorotoluene, magnesium, and benzonitrile) with benzoic anhydride in ether, yielding 5–7 g (0.019 mol) of the compound after recrystallization from xylene .

Under acidic hydrolysis (e.g., aqueous H₂SO₄), the compound undergoes partial cleavage to form benzoic acid and desoxybenzoin, a ketone derivative . This reactivity highlights its role as a precursor in organic synthesis. Its imine intermediate formation during hydrolysis aligns with mechanisms observed in related amides .

Properties

CAS No. |

114971-43-6 |

|---|---|

Molecular Formula |

C21H17NO |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-(1,2-diphenylethenyl)benzamide |

InChI |

InChI=1S/C21H17NO/c23-21(19-14-8-3-9-15-19)22-20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H,(H,22,23) |

InChI Key |

HBUXMJOZCIDSLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Diphenylethenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method reported involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is noted for being green, rapid, mild, and highly efficient .

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Diphenylethenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(1,2-Diphenylethenyl)benzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anti-tumor activities.

Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1,2-Diphenylethenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis, suggesting potential mechanisms for their biological effects . The compound may also interact with other molecular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and synthetic differences between N-(1,2-diphenylethenyl)benzamide and analogous compounds:

*Yield calculated from 0.2 mol benzonitrile yielding 0.019 mol product .

Reactivity and Functionalization

Acid Hydrolysis :

- This compound hydrolyzes to desoxybenzoin and benzoic acid under steam distillation with H₂SO₄, a pathway distinct from simpler benzamides (e.g., benzamide hydrolyzes directly to benzoic acid and NH₃) .

- In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide retains its N,O-bidentate group under mild conditions, enabling coordination to transition metals for catalytic applications .

- Directing Groups and Catalysis: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates regioselective C–H activation in metal-catalyzed reactions, a feature absent in the diphenylethenyl analog .

Stereochemical Influence :

Physicochemical Properties

Melting Points :

Solubility :

- Methoxy and hydroxy substituents (e.g., in Rip-B and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) improve solubility in polar solvents compared to the hydrophobic diphenylethenyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.